REACTION_CXSMILES
|
[CH2:1]([N:8]1[CH2:13][CH2:12][CH:11]([CH3:14])[CH:10]([NH:15][CH3:16])[CH2:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[ClH:17]>C1(C)C=CC=CC=1.C(O)C.O>[ClH:17].[ClH:17].[CH2:1]([N:8]1[CH2:13][CH2:12][CH:11]([CH3:14])[CH:10]([NH:15][CH3:16])[CH2:9]1)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:5.6.7|
|
Name
|
|
Quantity
|
23.4 kg
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N1CC(C(CC1)C)NC
|
Name
|
|
Quantity
|
25 L
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
10 L
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
120 L
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the reaction temperature below 10° C
|
Type
|
DISTILLATION
|
Details
|
100 liters of solvent was distilled off under partial vacuum, and 215 liters of ethyl acetate
|
Type
|
ADDITION
|
Details
|
was added at 30° C
|
Type
|
DISTILLATION
|
Details
|
210 liters of solvent was distilled off under partial vacuum
|
Type
|
ADDITION
|
Details
|
a second 215 liters of ethyl acetate was added
|
Type
|
DISTILLATION
|
Details
|
another 210 liters of solvent was distilled off under partial vacuum
|
Type
|
ADDITION
|
Details
|
111 liters of acetone was added at 35 C.°
|
Type
|
FILTRATION
|
Details
|
the product, (1-benzyl-4-methylpiperidin-3-yl)-methylamine bishydrochloride, was filtered off
|
Type
|
WASH
|
Details
|
washed with 55 liters of acetone
|
Name
|
(1-benzyl-4-methylpiperidin-3-yl)-methylamine bishydrochloride
|
Type
|
|
Smiles
|
Cl.Cl.C(C1=CC=CC=C1)N1CC(C(CC1)C)NC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 62% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH2:1]([N:8]1[CH2:13][CH2:12][CH:11]([CH3:14])[CH:10]([NH:15][CH3:16])[CH2:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[ClH:17]>C1(C)C=CC=CC=1.C(O)C.O>[ClH:17].[ClH:17].[CH2:1]([N:8]1[CH2:13][CH2:12][CH:11]([CH3:14])[CH:10]([NH:15][CH3:16])[CH2:9]1)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:5.6.7|
|
Name
|
|
Quantity
|
23.4 kg
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N1CC(C(CC1)C)NC
|
Name
|
|
Quantity
|
25 L
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
10 L
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
120 L
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the reaction temperature below 10° C
|
Type
|
DISTILLATION
|
Details
|
100 liters of solvent was distilled off under partial vacuum, and 215 liters of ethyl acetate
|
Type
|
ADDITION
|
Details
|
was added at 30° C
|
Type
|
DISTILLATION
|
Details
|
210 liters of solvent was distilled off under partial vacuum
|
Type
|
ADDITION
|
Details
|
a second 215 liters of ethyl acetate was added
|
Type
|
DISTILLATION
|
Details
|
another 210 liters of solvent was distilled off under partial vacuum
|
Type
|
ADDITION
|
Details
|
111 liters of acetone was added at 35 C.°
|
Type
|
FILTRATION
|
Details
|
the product, (1-benzyl-4-methylpiperidin-3-yl)-methylamine bishydrochloride, was filtered off
|
Type
|
WASH
|
Details
|
washed with 55 liters of acetone
|
Name
|
(1-benzyl-4-methylpiperidin-3-yl)-methylamine bishydrochloride
|
Type
|
|
Smiles
|
Cl.Cl.C(C1=CC=CC=C1)N1CC(C(CC1)C)NC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 62% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH2:1]([N:8]1[CH2:13][CH2:12][CH:11]([CH3:14])[CH:10]([NH:15][CH3:16])[CH2:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[ClH:17]>C1(C)C=CC=CC=1.C(O)C.O>[ClH:17].[ClH:17].[CH2:1]([N:8]1[CH2:13][CH2:12][CH:11]([CH3:14])[CH:10]([NH:15][CH3:16])[CH2:9]1)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:5.6.7|
|
Name
|
|
Quantity
|
23.4 kg
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N1CC(C(CC1)C)NC
|
Name
|
|
Quantity
|
25 L
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
10 L
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
120 L
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the reaction temperature below 10° C
|
Type
|
DISTILLATION
|
Details
|
100 liters of solvent was distilled off under partial vacuum, and 215 liters of ethyl acetate
|
Type
|
ADDITION
|
Details
|
was added at 30° C
|
Type
|
DISTILLATION
|
Details
|
210 liters of solvent was distilled off under partial vacuum
|
Type
|
ADDITION
|
Details
|
a second 215 liters of ethyl acetate was added
|
Type
|
DISTILLATION
|
Details
|
another 210 liters of solvent was distilled off under partial vacuum
|
Type
|
ADDITION
|
Details
|
111 liters of acetone was added at 35 C.°
|
Type
|
FILTRATION
|
Details
|
the product, (1-benzyl-4-methylpiperidin-3-yl)-methylamine bishydrochloride, was filtered off
|
Type
|
WASH
|
Details
|
washed with 55 liters of acetone
|
Name
|
(1-benzyl-4-methylpiperidin-3-yl)-methylamine bishydrochloride
|
Type
|
|
Smiles
|
Cl.Cl.C(C1=CC=CC=C1)N1CC(C(CC1)C)NC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 62% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |